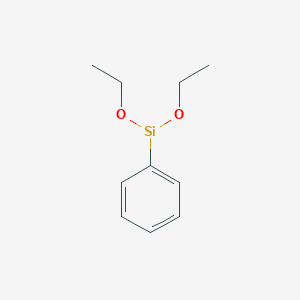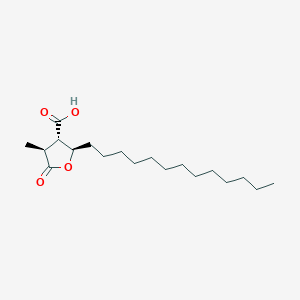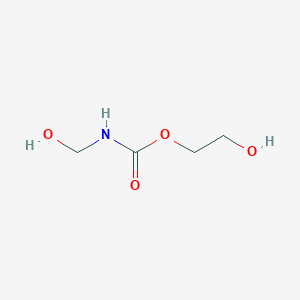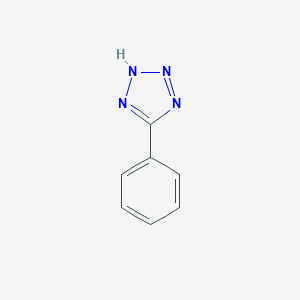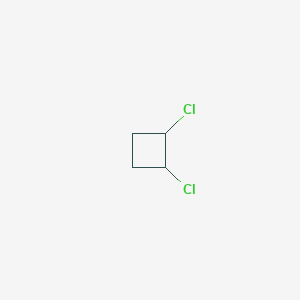
1,2-Dichlorocyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichlorocyclobutane is a chemical compound that is commonly used in scientific research. It is a cyclic organic compound that contains two chlorine atoms and a four-carbon ring. This compound is used in various fields of research, including organic chemistry, biochemistry, and medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of 1,2-Dichlorocyclobutane is not well understood. However, it is believed that the compound interacts with biological molecules, such as proteins and enzymes, through covalent bonding. This interaction can lead to changes in the structure and function of these molecules, which can affect cellular processes.
Biochemical and Physiological Effects:
1,2-Dichlorocyclobutane has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have cytotoxic effects on cancer cells. The compound has been shown to have neurotoxic effects, which may be related to its ability to inhibit the activity of certain enzymes in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,2-Dichlorocyclobutane in lab experiments is its high reactivity. The compound can easily react with other molecules, which makes it useful in the synthesis of complex organic compounds. However, the compound is also highly toxic and can be dangerous to handle. It is important to take proper safety precautions when working with this compound.
Direcciones Futuras
There are several future directions for research on 1,2-Dichlorocyclobutane. One area of research is the development of new synthetic methods for the compound. This could lead to the synthesis of new organic compounds with important applications in medicine and other fields. Another area of research is the investigation of the compound's mechanism of action and its effects on biological molecules. This could lead to the development of new drugs and therapies for various diseases. Finally, research could be conducted on the compound's environmental impact and potential toxicity to humans and other organisms.
Métodos De Síntesis
1,2-Dichlorocyclobutane can be synthesized by the reaction of cyclobutene with chlorine gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of the product is dependent on the reaction conditions. The purity of the product can be improved by distillation and recrystallization.
Aplicaciones Científicas De Investigación
1,2-Dichlorocyclobutane is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is used in the synthesis of cyclobutane derivatives, which have important applications in medicinal chemistry. The compound is also used in the synthesis of natural products and other complex organic compounds.
Propiedades
Número CAS |
17437-39-7 |
|---|---|
Fórmula molecular |
C4H6Cl2 |
Peso molecular |
124.99 g/mol |
Nombre IUPAC |
1,2-dichlorocyclobutane |
InChI |
InChI=1S/C4H6Cl2/c5-3-1-2-4(3)6/h3-4H,1-2H2 |
Clave InChI |
MPWHMPULOPKVDQ-UHFFFAOYSA-N |
SMILES |
C1CC(C1Cl)Cl |
SMILES canónico |
C1CC(C1Cl)Cl |
Sinónimos |
1,2-Dichlorocyclobutane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



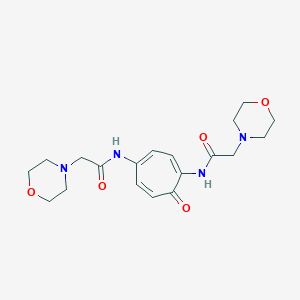
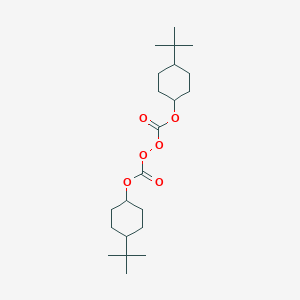
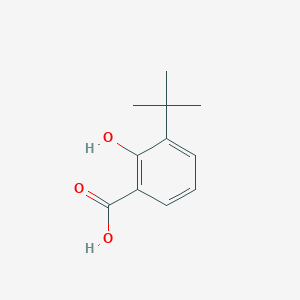


![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)
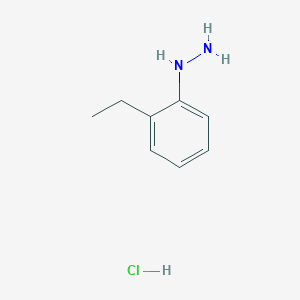

![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)
